molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6

3-[(4-Chlorophenyl)amino]propan-1-ol

Cat. No.: B2511358
CAS No.: 69380-37-6
M. Wt: 185.65
InChI Key: HWZJUJOEYKRDBK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]propan-1-ol: is an organic compound with the molecular formula C9H12ClNO . It is characterized by the presence of a chlorophenyl group attached to an amino-propanol backbone.

Scientific Research Applications

Chemistry: : 3-[(4-Chlorophenyl)amino]propan-1-ol is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its pharmacological effects and potential therapeutic applications .

Industry: : The compound is used in the production of various industrial chemicals and materials. It serves as an intermediate in the synthesis of polymers, resins, and other industrial products .

Safety and Hazards

The compound has a signal word of “Warning” and the hazard statement H316 . The precautionary statements are P332+P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[(4-Chlorophenyl)amino]propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation products: Corresponding ketones or aldehydes.

    Reduction products: Various reduced derivatives.

    Substitution products: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propan-1-ol: This compound is similar in structure but lacks the amino group.

    3-[(4-Bromophenyl)amino]propan-1-ol: This compound has a bromine atom instead of chlorine.

    3-[(4-Methylphenyl)amino]propan-1-ol: This compound has a methyl group instead of chlorine.

Uniqueness: 3-[(4-Chlorophenyl)amino]propan-1-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-(4-chloroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJUJOEYKRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloroaniline (4.39 g) and lithium tetrafluoroborate (3.32 g) were added to a solution of oxetane (1.00 g) in acetonitrile (20 mL) at room temperature, and the reaction solution was stirred at room temperature for 52 hours. A saturated sodium bicarbonate solution was added to the reaction solution, followed by extraction with chloroform. The resulting extract was dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.17 g of the title compound. The property values of the compound are as follows.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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